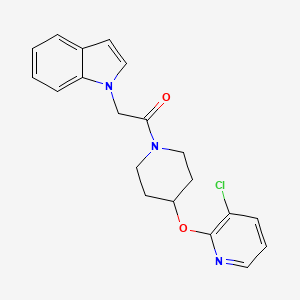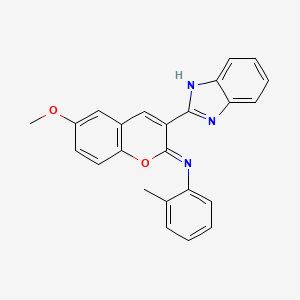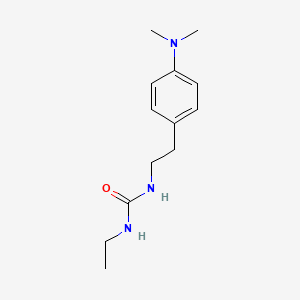
1-(4-(Dimethylamino)phenethyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Dimethylamino)phenethyl)-3-ethylurea is an organic compound that features a dimethylamino group attached to a phenethyl structure, which is further linked to an ethylurea moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-[4-(dimethylamino)phenyl]ethanol , are known to interact with various biological targets
Mode of Action
Similar compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . The compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds are known to participate in electrophilic aromatic substitution reactions . This suggests that the compound may affect pathways involving aromatic compounds.
Pharmacokinetics
Similar compounds are known to have certain properties such as solubility and stability that can impact their bioavailability .
Result of Action
Similar compounds are known to cause skin irritation, eye irritation, and respiratory irritation . These effects may be indicative of the compound’s potential impact at the molecular and cellular level.
Action Environment
The action of 1-(4-(Dimethylamino)phenethyl)-3-ethylurea can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances
Biochemical Analysis
Biochemical Properties
This suggests that 1-(4-(Dimethylamino)phenethyl)-3-ethylurea may interact with various enzymes, proteins, and other biomolecules in a pH-dependent manner .
Cellular Effects
Compounds with similar structures have been shown to influence cellular function . For instance, 4-Dimethylaminophenol, a compound with a similar dimethylamino group, has been found to affect cellular respiration .
Molecular Mechanism
Based on its structural similarity to other compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been studied in animal models, providing valuable insights into potential threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Computational methods have been developed to predict the subcellular localization of proteins, which could potentially be applied to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-ethylurea typically involves the reaction of 4-(dimethylamino)phenethylamine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving 4-(dimethylamino)phenethylamine in a suitable solvent such as dichloromethane.
- Adding ethyl isocyanate dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)phenethyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Urea derivatives with oxidized side chains.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted nucleophiles replacing the dimethylamino group.
Scientific Research Applications
1-(4-(Dimethylamino)phenethyl)-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Dimethylamino)phenyl)ethanone: A related compound with a similar structure but different functional groups.
4-(Dimethylamino)phenethyl alcohol: Another similar compound with an alcohol group instead of the urea moiety.
Uniqueness
1-(4-(Dimethylamino)phenethyl)-3-ethylurea is unique due to the presence of both the dimethylamino and ethylurea groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-4-14-13(17)15-10-9-11-5-7-12(8-6-11)16(2)3/h5-8H,4,9-10H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZJPTDYGHUEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
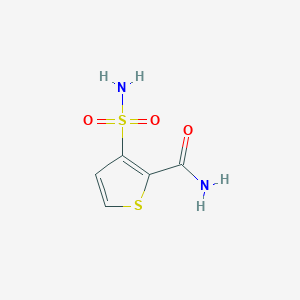
![N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2967547.png)
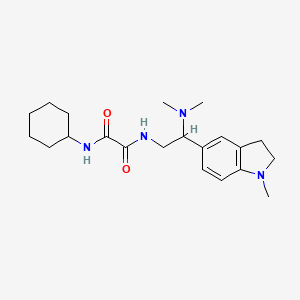
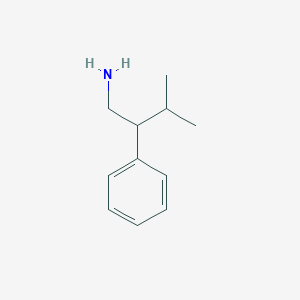
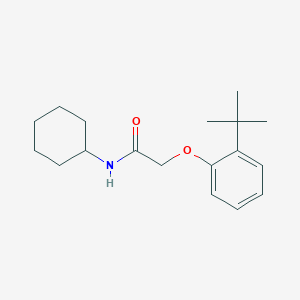
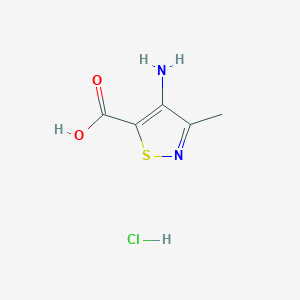
![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2967555.png)
![Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2967558.png)
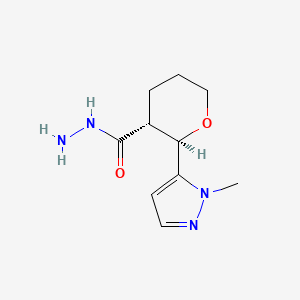
![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)
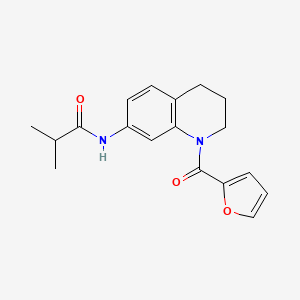
![1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2967563.png)
